MK-386 is a synthetic azasteroid compound classified as a selective inhibitor of human type 1 5α-reductase (5αR1). [, ] This enzyme plays a crucial role in converting testosterone (T) to dihydrotestosterone (DHT), a more potent androgen. [, , , ] MK-386 exhibits specificity for the type 1 isozyme of 5α-reductase, which is primarily found in the skin (sebaceous glands, epidermal and follicular keratinocytes), and differs from the type 2 isozyme predominantly located in the prostate and genital tissues. [, ]
MK-386 has been investigated for its potential in treating androgen-dependent skin disorders due to its ability to reduce DHT levels in the skin without significantly affecting DHT concentrations in the semen. [, , , ] This selectivity makes it a potential alternative to finasteride, a type 2 5α-reductase inhibitor, for managing conditions like acne, seborrhea, and androgenetic alopecia. [, ]
While the provided abstracts do not provide details on the specific synthesis of MK-386, a paper titled “4,7 beta-Dimethyl-4-azacholestan-3-one (MK-386) and related 4-azasteroids as selective inhibitors of human type 1 5 alpha-reductase" [] likely contains information on the synthetic process. Unfortunately, the abstract is not available for review.
MK-386 functions as a selective inhibitor of type 1 5α-reductase (5αR1). [, , , ] It binds to the active site of the enzyme, preventing the conversion of testosterone to dihydrotestosterone. [, , , ] By inhibiting this enzymatic reaction, MK-386 effectively reduces the levels of DHT in tissues where 5αR1 is the predominant isozyme, such as the skin. [, , , ] This targeted inhibition of DHT production in the skin forms the basis for its potential therapeutic applications in treating androgen-dependent skin disorders. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: